molecular formula C22H26ClN7O2S B193332 Dasatinib CAS No. 302962-49-8

Dasatinib

Cat. No. B193332
M. Wt: 488 g/mol
InChI Key: ZBNZXTGUTAYRHI-UHFFFAOYSA-N
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Description

Dasatinib is an oral second-generation tyrosine kinase inhibitor widely used in treating Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and Ph+ acute lymphoblastic leukemia (ALL) . It is effective against most imatinib-resistant cases except the T315I mutation .


Molecular Structure Analysis

Dasatinib’s molecular structure has been analyzed using various techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), Fourier transform infrared (FT-IR) spectroscopy, and proton nuclear magnetic resonance (1H NMR) spectroscopy .


Chemical Reactions Analysis

Dasatinib can inhibit STAT5 signaling, which downregulates B-cell leukemia (BCL-x) (BCL2L1), Myeloid Cell Leukemia sequence 1 (MCL1), and cyclin D1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dasatinib have been studied extensively. For instance, stable fatty acid solvates of Dasatinib have been identified and characterized .

Scientific Research Applications

  • Predicting Sensitivity in Solid Tumors : Dasatinib has shown promise in treating solid tumors, particularly in breast, lung, and ovarian cancers. Genomic signatures have been identified to predict dasatinib sensitivity in breast and lung cancer cell lines. This could be particularly valuable for treating the "triple-negative" subtype of breast cancer, which currently has limited treatment options (Huang et al., 2007).

  • Effective in Central Nervous System Leukemia : Dasatinib has demonstrated efficacy in treating central nervous system (CNS) Philadelphia chromosome-positive leukemia. Its ability to cross the blood-brain barrier makes it a promising therapy for CNS diseases, which is not effectively treated by other drugs like imatinib (Porkka et al., 2008).

  • Combination in Solid Tumors : Research suggests that dasatinib can potentiate the antitumor action of various drugs used in oncology. Clinical trials are underway to investigate dasatinib in combination with standard-of-care treatments for several types of solid tumors, including breast, prostate, and colorectal cancers (Montero et al., 2011).

  • Pharmacologic On/Off Switch for CAR T Cells : Dasatinib has been identified as a pharmacologic switch for chimeric antigen receptor (CAR) T cells, allowing physicians to control CAR T cell function in real time. This is crucial for managing the toxicity and therapeutic effects of CAR T cell therapy in cancer treatment (Mestermann et al., 2019).

  • Influence on Bone Remodeling : Dasatinib has been shown to inhibit osteoclast activity and favor osteogenesis, exerting a bone-protecting effect. This finding is important in the context of treating bone-related diseases or side effects of other cancer treatments (Vandyke et al., 2010).

Safety And Hazards

Despite the superiority of dasatinib in its hematologic and cytogenetic responses in CML compared to imatinib, its potentially harmful pulmonary complications including pleural effusion (PE) and pulmonary arterial hypertension (PAH) may limit its use . Appropriate management of these serious adverse reactions is critical in both improving the quality of life and the outcome of the patient .

Future Directions

The future of Dasatinib lies in the development of therapeutic drug monitoring (TDM) as a practical tool to achieve the goal of individualized medicine for patients receiving targeted drugs . With the help of TDM, patients who maintain response while having minimum adverse events may achieve long-term survival .

properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNZXTGUTAYRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040979
Record name Dasatinib
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Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dasatinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015384
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

1.28e-02 g/L
Record name Dasatinib
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Mechanism of Action

Dasatinib, at nanomolar concentrations, inhibits the following kinases: BCR-ABL, SRC family (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ. Based on modeling studies, dasatinib is predicted to bind to multiple conformations of the ABL kinase. In vitro, dasatinib was active in leukemic cell lines representing variants of imatinib mesylate sensitive and resistant disease. Dasatinib inhibited the growth of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) cell lines overexpressing BCR-ABL. Under the conditions of the assays, dasatinib was able to overcome imatinib resistance resulting from BCR-ABL kinase domain mutations, activation of alternate signaling pathways involving the SRC family kinases (LYN, HCK), and multi-drug resistance gene overexpression.
Record name Dasatinib
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Product Name

Dasatinib

CAS RN

302962-49-8, 863127-77-9
Record name Dasatinib
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Record name N-(2-chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide
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Record name Dasatinib
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

280-286 °C, 280 - 286 °C
Record name Dasatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01254
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Record name Dasatinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015384
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In a reaction flask 283.5 ml dimethylsulfoxide, 29.83 g 1-(2-hydroxyethyl)piperazine (0.229 mol), 12.08 g sodium carbonate (0.144 mol), 56.70 g ter-butyl-6-chloro-2-methylpyrimidin-4-yl-(5-(2-chloro-6-methylphenylcarbamoyl)thiazol-2-yl)carbamate (0.114 mol) were charged at a temperature of about 25° C. and the reaction mixture was kept under these conditions for about five hours. At the end of the reaction, 760 ml water were added, the mixture was kept under stirring for about 30 minutes and the formed solid was filtered, washed with water (4×260 ml) and suspended in 440 ml methanol. 42.88 g di-terbutylamine (DBTA, 0.120 mol) were added, the temperature was brought to the solvent reflux value and 15.19 g tromethamol (TRIZMA) (0.125 mol) were added. The temperature was brought to about 25° C. and the formed solid was filtered, washed with methanol (2×45 ml) and dried in oven under vacuum at a temperature of about 50° C. for eight hours to give 44.51 g dasatinib.
Quantity
42.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
760 mL
Type
solvent
Reaction Step Three
Quantity
29.83 g
Type
reactant
Reaction Step Four
Quantity
12.08 g
Type
reactant
Reaction Step Four
Name
ter-butyl-6-chloro-2-methylpyrimidin-4-yl-(5-(2-chloro-6-methylphenylcarbamoyl)thiazol-2-yl)carbamate
Quantity
56.7 g
Type
reactant
Reaction Step Four
Quantity
283.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1-(2-hydroxyethyl)piperazine (Compound 3) (65 g, 0.5 mol), 2-(6-bromo-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-formamide (Compound 14) (43.9 g, 0.1 mol), n-butanol (670 mL) and DIPEA (28.3 g, 0.2 mol) were mixed in reaction flask and reacted by refluxing for 7 h. After the reactant was cooled down to room temperature, crystals precipitated overnight. After air pump filtration, the cake was rinsed with n-butanol (500 mL) by stirring for 30 min. Then filtrated and the cake was dried to give white solid target Compound 1 (42.9 g, yield: 87.9%).
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(6-bromo-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-formamide
Quantity
43.9 g
Type
reactant
Reaction Step One
Name
Compound 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
670 mL
Type
solvent
Reaction Step One
Yield
87.9%

Synthesis routes and methods III

Procedure details

Dasatinib butanolate (form BU-2, 1.00 g, 2.05 mmol) was heated in a mixture of ethanol (22 ml) and water (3 ml) at 75-80° C. to achieve complete dissolution. Water was added (8 ml) at the same temperature. The solution was cooled to 70° C. and maintained at 70° C. for 1 h. Temperature was lowered from 70° C. to 5° C. during 2 h, and maintained between 0-5° C. for 2 h. The product was filtered and washed with EtOH/H2O (1:1, 2×10 ml) and dried under reduced pressure at 40° C./8 h. Yield: 0.61 g.
Name
Dasatinib butanolate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Dasatinib (form A3, 3.50 g) was dissolved in a mixture of i-PrOH—H2O 30:8 (in 140 ml) under reflux. The solution was slowly cooled to about 70° C. The product started to crystallized at 65-70° C. Temperature was kept at this value for about 20 min then it was decreased to 50° C. and kept for 15 min. The mixture was slowly cooled to room temperature and stirred at room temperature for 1 h. The product was filtered off, washed with i-PrOH (2×) and dried under reduced pressure at 50° C. for 3 h. Yield: 2.44 g.
Name
Dasatinib
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76,200
Citations
H Kantarjian, E Jabbour, J Grimley… - Nature reviews Drug …, 2006 - go.gale.com
… , it seemed plausible that dasatinib might have less stringent … Indeed, dasatinib inhibited proliferation of BCR-ABL-positive … Dasatinib was active against all imatinib-resistant mutants …
Number of citations: 144 go.gale.com
M Lindauer, A Hochhaus - Small Molecules in Oncology, 2014 - Springer
… The effect of dasatinib in other malignancies including … dasatinib with other agents, the role of dasatinib in the treatment of solid tumors has not yet been defined. Side effects of dasatinib …
Number of citations: 65 link.springer.com
M Lindauer, A Hochhaus - Small molecules in hematology, 2018 - Springer
… comparing dasatinib with imatinib show that first-line dasatinib … in Ph+ ALL, dasatinib frequently induces complete hematologic … Dasatinib is administered independent of food intake as a …
Number of citations: 44 link.springer.com
M Lindauer, A Hochhaus - Small molecules in oncology, 2009 - Springer
… Side effects of dasatinib are frequent but mostly moderate and manageable and include cytopenias and pleural effusions. The role of dasatinib in other diseases, including solid tumors, …
Number of citations: 52 link.springer.com
A Olivieri, L Manzione - Annals of Oncology, 2007 - Elsevier
… Dasatinib is an inhibitor of SRC family kinases; this property allows dasatinib to overcome resistance conferred by SRC family kinase activation; moreover dasatinib binds Bcr-Abl with …
Number of citations: 111 www.sciencedirect.com
HM Korashy, AFMM Rahman, MG Kassem - Profiles of Drug Substances …, 2014 - Elsevier
… of dasatinib are also described in this review. Pharmacokinetically, dasatinib is rapidly absorbed after oral administration where the solubility is dependent on pH. Dasatinib extensively …
Number of citations: 27 www.sciencedirect.com
D Montani, E Bergot, S Günther, L Savale, A Bergeron… - Circulation, 2012 - Am Heart Assoc
… This study was designed to describe incident cases of dasatinib-associated PH … after dasatinib withdrawal). The lowest estimate of incident PH occurring in patients exposed to dasatinib …
Number of citations: 727 www.ahajournals.org
JE Cortes, E Abruzzese, E Chelysheva… - American journal of …, 2015 - Wiley Online Library
… dasatinib or initiated dasatinib to manage their disease after becoming pregnant, as well as the pregnancy outcomes of female partners of men treated with dasatinib at … of dasatinib are …
Number of citations: 111 onlinelibrary.wiley.com
M Talpaz, NP Shah, H Kantarjian… - … England Journal of …, 2006 - Mass Medical Soc
… In cell-line models, dasatinib inhibited 18 of 19 imatinib-… of resistance to imatinib and dasatinib and to the imatinib analogue … We describe a clinical evaluation of dasatinib in a phase 1, …
Number of citations: 147 www.nejm.org
RS Finn, C Bengala, N Ibrahim, H Roché… - Clinical Cancer …, 2011 - AACR
… Dasatinib at 100 mg BID was not well tolerated; rates of treatment interruption, dose reduction, and serious AEs were lower with dasatinib … Future studies will investigate dasatinib in …
Number of citations: 227 aacrjournals.org

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